molecular formula C17H18N6O3S B2835522 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide CAS No. 868229-47-4

2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2835522
CAS No.: 868229-47-4
M. Wt: 386.43
InChI Key: IOEOYLPPDRPYSH-UHFFFAOYSA-N
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Description

2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a highly potent and selective ATP-competitive inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). Its primary research value lies in probing the complex physiological and pathological roles of DYRK1A , a kinase implicated in central nervous system development and function. This inhibitor is a critical tool for investigating signaling pathways in models of neurodegenerative diseases, such as Alzheimer's disease and Down syndrome, where DYRK1A activity is dysregulated. By selectively inhibiting DYRK1A, this compound facilitates the study of cell cycle control, neuronal differentiation, and synaptic plasticity . Furthermore, its high selectivity profile makes it invaluable for dissecting DYRK1A-specific functions from those of closely related kinases, thereby enabling more precise target validation in pharmacological studies. Ongoing research also explores its potential utility in oncological contexts, particularly in targeting mechanisms of cell proliferation and survival in specific cancer types. This reagent is intended for use in biochemical assays, cell-based phenotyping, and other fundamental research applications to advance the understanding of kinase biology and therapeutic development.

Properties

IUPAC Name

2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-21-8-4-7-13(21)10-15-19-20-17(22(15)2)27-11-16(24)18-12-5-3-6-14(9-12)23(25)26/h3-9H,10-11H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEOYLPPDRPYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyrrole Moiety: The pyrrole group is introduced through a reaction with a suitable pyrrole derivative, often involving a Friedel-Crafts acylation.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is incorporated through a nucleophilic substitution reaction, where the nitro group is introduced using nitrating agents like nitric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Triazole Core Formation

The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide precursors under acidic or oxidative conditions. For example:

  • Cyclocondensation : Hydrazine derivatives react with carboxylic acid derivatives (e.g., acyl chlorides) to form intermediates, which undergo intramolecular cyclization in the presence of catalysts like NH4_4Fe(SO4_4)2_2 .

  • Oxidative Cyclization : Thiosemicarbazones derived from aldehydes undergo Fe(III)-catalyzed cyclization to generate the triazole ring .

Functionalization of Substituents

  • Sulfanyl Acetamide Linkage : The sulfanyl group (-S-) is introduced via nucleophilic substitution or alkylation. For instance, 2-bromoacetamide derivatives react with triazole-thiol intermediates in alkaline media (e.g., Cs2_2CO3_3/DMF) .

  • Nitro Group Introduction : Nitration of the phenyl ring occurs early in the synthesis using HNO3_3/H2_2SO4_4 or via pre-functionalized nitroaryl precursors .

  • Pyrrole-Methyl Substituent : The (1-methyl-1H-pyrrol-2-yl)methyl group is incorporated through alkylation or coupling reactions, often using palladium catalysts or Mitsunobu conditions.

Functional Group Reactivity

The compound’s reactivity is dominated by its triazole, sulfanyl, nitro, and acetamide groups:

Functional Group Reactivity Example Reactions
1,2,4-Triazole Participates in electrophilic substitution, coordination with metals, and redox reactions.Nitration at C5 under HNO3_3/AcOH ; metal complexation with Cu(II) or Fe(III) .
Sulfanyl (-S-) Susceptible to oxidation (→ sulfoxide/sulfone) and nucleophilic displacement.Oxidation with H2_2O2_2/AcOH ; alkylation with haloacetamides .
Nitro (-NO2_22) Reduces to amine (-NH2_2) under catalytic hydrogenation (H2_2/Pd-C).Reduction to 3-aminophenyl derivatives.
Acetamide Hydrolyzes to carboxylic acid under acidic/basic conditions; forms Schiff bases.Hydrolysis with HCl/NaOH; condensation with aldehydes.

Key Research Findings

  • Antimicrobial Activity : Analogous triazole-sulfanyl acetamides exhibit antibacterial effects against Bacillus subtilis and Klebsiella pneumoniae via inhibition of DNA gyrase .

  • Redox Behavior : The nitro group’s reduction to an amine enhances solubility and bioactivity, as seen in related nitrophenyl-triazole derivatives .

  • Stability : The compound shows moderate stability in polar solvents (e.g., DMSO, ethanol) but degrades under prolonged UV exposure.

Reaction Optimization Insights

  • Cyclization Efficiency : Use of NH4_4Fe(SO4_4)2_2 increases triazole ring yield (63–83%) compared to traditional methods .

  • Sulfanyl Group Introduction : Alkylation with Cs2_2CO3_3 in DMF achieves >90% conversion at 25°C .

  • Nitro Reduction : Catalytic hydrogenation (H2_2, 10% Pd/C) in ethanol quantitatively reduces -NO2_2 to -NH2_2.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various pathogens. Studies have shown that triazoles can inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis and metabolic pathways .

Anticancer Properties

The compound's structure suggests it may interact with specific cellular targets involved in cancer progression. Preliminary studies indicate that derivatives of triazole compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation . Further research is necessary to elucidate the specific mechanisms of action for this compound.

Neuroprotective Effects

Given the increasing focus on neuroprotection in pharmacological research, this compound's potential role as a neuroprotective agent is noteworthy. Compounds with similar structures have been shown to modulate neurotransmitter systems and possess antioxidant properties, which are critical in preventing neurodegeneration .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results showed that the derivative containing a pyrrole moiety exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting that modifications to the triazole structure can enhance antimicrobial potency .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that compounds with a similar structural framework induced cytotoxicity in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis . This suggests that further exploration of this compound could yield valuable insights into its anticancer potential.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Staphylococcus aureus
Inhibition of Candida albicans
AnticancerInduction of apoptosis in breast cancer cells
NeuroprotectiveModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl group may participate in electron transfer reactions, affecting cellular processes. The compound’s overall effect is a result of these interactions at the molecular level.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Triazole Cores

Compound 11 ():

Structure: 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide.

  • Key Differences: The triazole’s 5-position substituent is [4-(acetylamino)phenoxy]methyl instead of a pyrrole derivative. The acetamide is linked to a 2-methyl-5-nitrophenyl group, introducing steric hindrance.
  • Spectral Data :
    • IR: C=O stretch at 1669 cm⁻¹ (vs. 1676 cm⁻¹ in the target compound) .
    • The lower C=O wavenumber suggests stronger electron-withdrawing effects from the 2-methyl-5-nitrophenyl group.
OLC-12 ():

Structure : 2-(4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide.

  • Key Differences :
    • A pyridine ring replaces the pyrrole at the triazole’s 5-position.
    • The acetamide is attached to a 4-isopropylphenyl group.
N-(2-Ethyl-6-Methylphenyl) Derivative ():

Structure : Features a pyrazine substituent on the triazole.

  • Key Differences :
    • Pyrazine’s electron-deficient nature contrasts with the electron-rich pyrrole in the target compound.
    • The acetamide is linked to a 2-ethyl-6-methylphenyl group, enhancing lipophilicity.
Anti-Exudative Triazole Derivatives (–11):

Structure: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides.

  • Key Differences: A furan ring replaces the pyrrole. An amino group at the triazole’s 4-position enhances hydrogen-bonding capacity.
  • Activity : Demonstrates anti-exudative activity (47% inhibition at 10 mg/kg) in rat models .

Analogues with 1,2,3-Triazole Cores

Compound 6c ():

Structure : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide.

  • Key Differences :
    • Uses a 1,2,3-triazole core instead of 1,2,4-triazole.
    • Substituent at the 4-position is a naphthalen-1-yloxymethyl group.
  • Synthesis : Prepared via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) .
  • Spectral Data :
    • IR: C=O stretch at 1676 cm⁻¹ , similar to the target compound.
    • NMR: Triazole proton resonates at δ 8.40 ppm (vs. δ 8.36 ppm in target compound) .

Comparative Analysis Tables

Table 1: Substituent Effects on Physical and Spectral Properties
Compound Triazole Core 5-Position Substituent Acetamide Group IR C=O (cm⁻¹) Triazole Proton (δ, ppm)
Target Compound 1,2,4 (1-Methylpyrrol-2-yl)Me 3-Nitrophenyl 1676 8.36 (DMSO-d6)
Compound 11 () 1,2,4 [4-(Acetylamino)phenoxy]Me 2-Me-5-NO₂Ph 1669 Not reported
Compound 6c () 1,2,3 Naphthalen-1-yloxymethyl 3-Nitrophenyl 1676 8.40 (DMSO-d6)
OLC-12 () 1,2,4 4-Pyridinyl 4-Isopropylphenyl Not reported Not reported

Biological Activity

The compound 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a novel derivative with potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C13H12N4O2S
  • Molecular Weight : 288.33 g/mol
  • CAS Number : 869943-98-6
  • Boiling Point : Predicted at 317.7 ± 44.0 °C
  • Density : 1.31 ± 0.1 g/cm³
  • pKa : 9.68 ± 0.20 .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from basic triazole derivatives. The incorporation of the pyrrole ring and the nitrophenyl group is crucial for enhancing its biological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazole derivatives similar to the target compound. For instance, compounds bearing the triazole ring showed moderate to good activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Specifically, derivatives with electron-withdrawing groups like nitro groups exhibited enhanced antibacterial effects .

CompoundBacterial Strains TestedActivity Level
Compound AE. coli, Klebsiella pneumoniaeModerate
Compound BStaphylococcus aureus, Enterococcus faecalisGood
Target CompoundCandida albicans, Candida tropicalisNot yet tested

Anticancer Activity

Research indicates that triazole-based compounds can induce apoptosis in cancer cells. For example, studies demonstrated that certain triazole derivatives effectively inhibited cell proliferation in various cancer cell lines by triggering apoptotic pathways . The target compound's structure suggests it may also exhibit similar anticancer properties due to the presence of the triazole and sulfonamide moieties.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds reveals that the presence of specific functional groups significantly influences biological activity:

  • Triazole Ring : Essential for antimicrobial and anticancer activity.
  • Nitrophenyl Group : Enhances interaction with biological targets.
  • Pyrrole Substituent : Contributes to improved solubility and bioavailability.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of triazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of a nitro group at the para position on the phenyl ring was found to increase potency .
  • Anticancer Potential : Another investigation focused on triazole-thioacetamide derivatives, showing that modifications could lead to compounds with IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development .

Q & A

Q. What are the critical steps in synthesizing 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Triazole ring formation : React hydrazine derivatives with carbon disulfide and amines under reflux (ethanol, 70–80°C) .

Sulfanyl group introduction : Use 2-chloroacetonitrile in DMF with NaOH to functionalize the triazole core .

Acetamide coupling : React with 3-nitroaniline via nucleophilic acyl substitution in dichloromethane .

  • Optimization : Monitor reactions with HPLC (C18 column, acetonitrile/water gradient) to track intermediate purity. Adjust pH (6.5–7.5) and temperature (controlled via oil baths) to minimize by-products .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use:
  • 1H/13C NMR (DMSO-d6, 400 MHz): Confirm substituent integration (e.g., pyrrole methyl at δ 2.1–2.3 ppm, nitro group at δ 8.1–8.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected: ~480 g/mol) .
  • IR spectroscopy : Identify sulfanyl (C–S stretch at ~650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 16 µg/mL reported for similar triazoles) .
  • Enzyme inhibition : Screen against COX-2 or kinases using fluorescence-based assays (IC50 values compared to controls) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to assess selectivity (EC50 vs. normal cells) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, pyrrole substitution) influence bioactivity and selectivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
Substituent ModificationObserved Effect
3-Nitrophenyl vs. 4-nitrophenyl Higher COX-2 inhibition (3-nitro: IC50 = 0.8 µM vs. 4-nitro: IC50 = 2.1 µM) due to steric alignment
Pyrrole methyl group removal Reduced antimicrobial activity (MIC increases from 8 µg/mL to 32 µg/mL)
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses with target proteins .

Q. How can contradictory data on solubility and stability be resolved?

  • Methodological Answer :
  • Solubility :
  • Test in DMSO (≥50 mg/mL) vs. aqueous buffers (pH 7.4: <0.1 mg/mL). Use surfactants (e.g., Tween-80) or co-solvents (PEG-400) for in vivo studies .
  • Stability :
  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks): Monitor via HPLC. Degradation <5% under inert atmosphere .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Methodological Answer :
  • Flow chemistry : Optimize triazole formation step in continuous reactors (residence time: 20 min, 80°C) to reduce batch variability .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) for ≥99% purity .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant enzymes (e.g., EGFR kinase) .
  • X-ray crystallography : Co-crystallize with target proteins (resolution ≤2.0 Å) to identify key hydrogen bonds (e.g., between sulfanyl and Ser774 in kinase domains) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across studies?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., HepG2 from ATCC) and controls (e.g., doxorubicin).
  • Meta-analysis : Compare data from ≥3 independent studies (e.g., IC50 range: 1.2–3.5 µM for anticancer activity). Outliers may arise from impurity levels >2% .

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